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molecular formula C10H10ClNO3 B1329519 Ethyl [(4-chlorophenyl)amino](oxo)acetate CAS No. 5397-14-8

Ethyl [(4-chlorophenyl)amino](oxo)acetate

Cat. No. B1329519
M. Wt: 227.64 g/mol
InChI Key: JFAOXNRPSKOLNC-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

Triethylamine (1.52 ml) and ethyl chlorooxoacetate (1.11 ml) were successively added to a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 ml), and the mixture was stirred at room temperature for 14 hours. After a saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to conduct liquid separation, the resultant organic layer was successively washed with a 10% aqueous solution of citric acid and saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. After the solvent was concentrated under reduced pressure, hexane was added to the residue to deposit crystals, and the crystals were collected by filtration and dried to obtain the title compound (1.89 g).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.C(=O)([O-])O.[Na+]>C(Cl)Cl>[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.11 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
the resultant organic layer was successively washed with a 10% aqueous solution of citric acid and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the solvent was concentrated under reduced pressure, hexane
ADDITION
Type
ADDITION
Details
was added to the residue to deposit crystals
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=CC=C(NC(C(=O)OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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